![molecular formula C22H20BrNO4 B271099 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases.
作用機序
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling. By inhibiting TYK2, 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide blocks the downstream signaling of cytokines such as IL-23 and IL-12, which are known to drive the differentiation and activation of Th17 and Th1 cells, respectively. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activity of immune cells that contribute to autoimmune disease.
Biochemical and Physiological Effects:
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of autoimmune diseases. In preclinical studies, 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
実験室実験の利点と制限
One of the advantages of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its high selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in certain disease settings.
将来の方向性
There are several potential future directions for the development of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One possibility is the combination of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide with other drugs that target different pathways involved in autoimmune disease. Another direction is the use of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in combination with biologic therapies such as monoclonal antibodies, which may enhance the efficacy of both treatments. Additionally, further research is needed to determine the optimal dosing and treatment duration of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in clinical trials.
合成法
The synthesis of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the preparation of 4-(4-methylphenoxy)benzaldehyde. This is followed by the reaction of the aldehyde with 6-bromo-2-hexanone to form the corresponding ketone. The ketone is then subjected to a Diels-Alder reaction with cyclopentadiene to yield the cycloadduct. The final step involves the conversion of the cycloadduct to the carboxamide by reaction with ammonia.
科学的研究の応用
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of these diseases.
特性
製品名 |
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
分子式 |
C22H20BrNO4 |
分子量 |
442.3 g/mol |
IUPAC名 |
2-bromo-N-[4-(4-methylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H20BrNO4/c1-11-2-6-13(7-3-11)27-14-8-4-12(5-9-14)24-21(25)17-15-10-16-18(17)22(26)28-20(16)19(15)23/h2-9,15-20H,10H2,1H3,(H,24,25) |
InChIキー |
WJRHWCHMFPPOLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



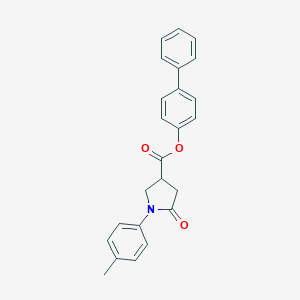

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

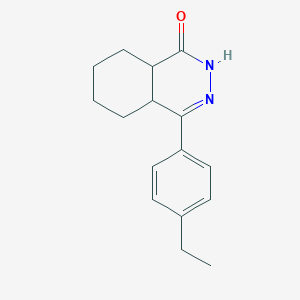
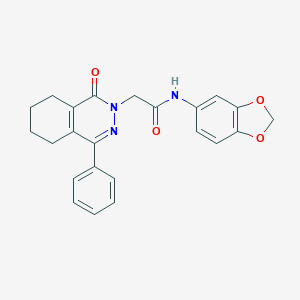
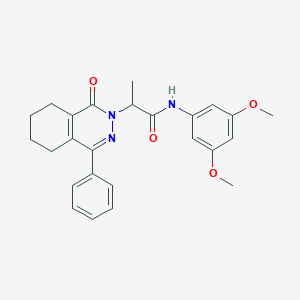
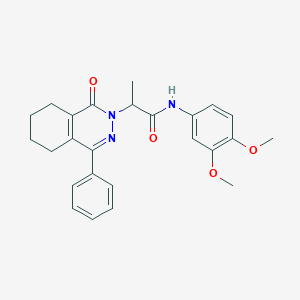




![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)